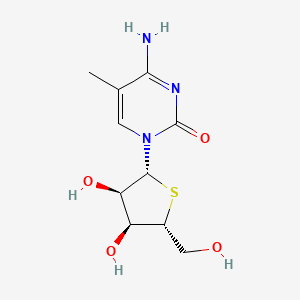
5-Methyl-4'-thiocytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-4’-thiocytidine: is a nucleoside derivative, specifically a thio-nucleoside. It is structurally characterized by the presence of a sulfur atom replacing the oxygen atom at the 4’ position of the ribose ring, and a methyl group at the 5 position of the cytidine base.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4’-thiocytidine typically involves the protection of the hydroxyl groups of the ribose moiety, followed by the introduction of the sulfur atom at the 4’ position. This can be achieved using thiolation reagents under controlled conditions. The methyl group is introduced at the 5 position of the cytidine base through methylation reactions .
Industrial Production Methods: Industrial production of 5-Methyl-4’-thiocytidine may involve large-scale thiolation and methylation processes, utilizing automated synthesis equipment to ensure consistency and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions: 5-Methyl-4’-thiocytidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur-containing moiety.
Substitution: The methyl group or other substituents can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include various oxidized or reduced forms of 5-Methyl-4’-thiocytidine, as well as substituted derivatives with different functional groups .
科学研究应用
Chemistry: 5-Methyl-4’-thiocytidine is used as a building block in the synthesis of modified nucleic acids, which are valuable in studying nucleic acid interactions and functions .
Biology: In molecular biology, this compound is utilized in the development of nucleic acid probes and primers for detecting specific DNA or RNA sequences .
Industry: In the pharmaceutical industry, 5-Methyl-4’-thiocytidine is used in the synthesis of novel therapeutic agents and diagnostic tools .
作用机制
5-Methyl-4’-thiocytidine exerts its effects primarily through its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. This disruption can lead to the inhibition of DNA or RNA polymerases, resulting in the termination of nucleic acid chains or the induction of mutations. The compound may also induce apoptosis in cancer cells by interfering with their DNA replication processes .
相似化合物的比较
4’-Thiocytidine: Similar structure but lacks the methyl group at the 5 position.
5-Methylcytidine: Similar structure but lacks the sulfur atom at the 4’ position.
4’-Thio-2’-deoxycytidine: Similar structure but lacks the hydroxyl group at the 2’ position.
Uniqueness: 5-Methyl-4’-thiocytidine is unique due to the combination of the sulfur atom at the 4’ position and the methyl group at the 5 position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C10H15N3O4S |
|---|---|
分子量 |
273.31 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4S/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7-,9-/m1/s1 |
InChI 键 |
GIXYZICDXQDWAX-JXOAFFINSA-N |
手性 SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O |
规范 SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



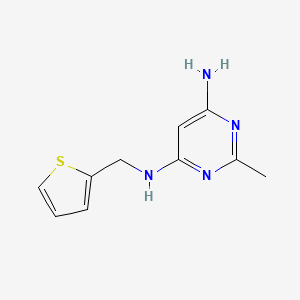
![[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid](/img/structure/B13437886.png)
palladium(II)](/img/structure/B13437892.png)
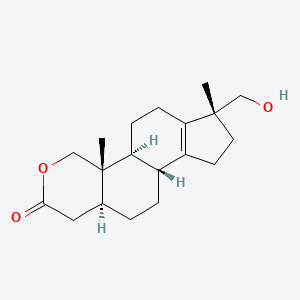


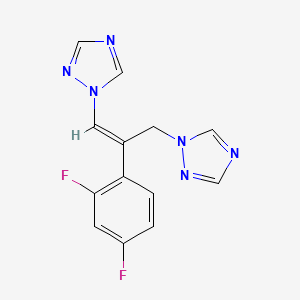
![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)
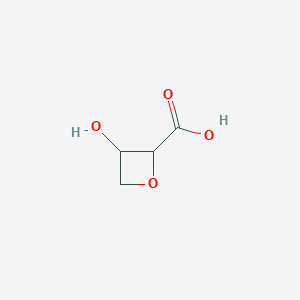
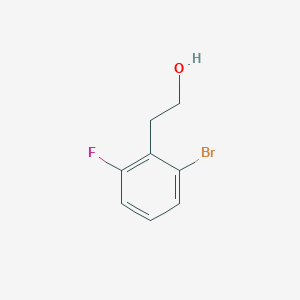
![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
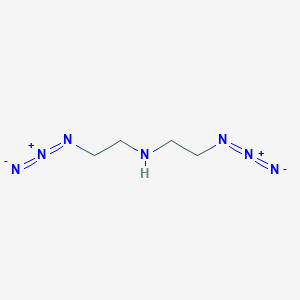
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)
